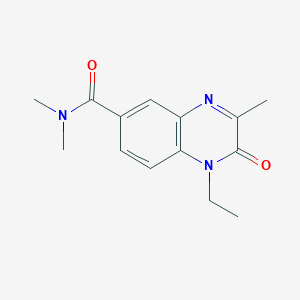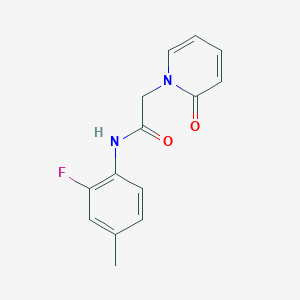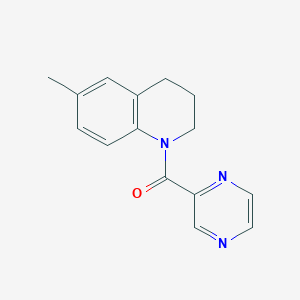
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide, also known as ETOQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ETOQC is a quinoxaline derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in depth.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide is not fully understood, but it is believed to involve the chelation of zinc ions. 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has a high affinity for zinc ions, and it has been shown to selectively bind to zinc ions in the presence of other metal ions such as copper and iron. The binding of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide to zinc ions results in a change in its fluorescence properties, which can be used to detect the presence of zinc ions in biological samples.
Biochemical and Physiological Effects:
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been shown to have antioxidant and anti-inflammatory effects in vitro. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been shown to protect against oxidative stress-induced cell damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide in lab experiments is its high selectivity for zinc ions. This allows for the detection of zinc ions in biological samples with high sensitivity and specificity. In addition, 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide is relatively easy to synthesize and has a high yield. However, one limitation of using 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide is its potential toxicity. 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been shown to be toxic to certain cell types at high concentrations, and care should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for research involving 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide. One area of interest is the development of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide-based fluorescent probes for the detection of zinc ions in vivo. Another area of interest is the use of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide as a photosensitizer for photodynamic therapy. In addition, further research is needed to fully understand the mechanism of action of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide and its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
There are several methods for synthesizing 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide, including the reaction of 6-chloroquinoxaline-2-carboxylic acid with N-ethyl-N,N-dimethylamine and acetic anhydride, and the reaction of 6-chloroquinoxaline-2-carboxylic acid with N-ethyl-N,N,3-trimethylamine and acetic anhydride. The yield of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide can be improved by using a solvent such as dichloromethane or acetonitrile, and by using a base such as triethylamine or diisopropylethylamine.
Aplicaciones Científicas De Investigación
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been used in scientific research as a fluorescent probe for detecting zinc ions in biological samples. It has also been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizing agent to produce reactive oxygen species that can destroy cancer cells. In addition, 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been studied for its potential as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-5-17-12-7-6-10(14(19)16(3)4)8-11(12)15-9(2)13(17)18/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHTMRISCHUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)N(C)C)N=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
